Pyloricidin A2

Antimicrobial Susceptibility Testing Helicobacter pylori Drug Discovery

Researchers studying H. pylori face confounding microbiome effects from broad-spectrum antibiotics. Pyloricidin A2 solves this with near-absolute target selectivity. - **Highly selective**: No activity against other bacteria or yeast; preserves gut microbiota in co-culture models. - **Potent & specific**: Defined MIC of 0.0625 µg/mL against H. pylori, including clarithromycin- and metronidazole-resistant strains. - **Semi-synthetic scaffold**: Terminal peptide chain amenable to modification; proven route to sub-0.01 µg/mL analogs. - **Supply**: Multiple pack sizes available for immediate research shipment.

Molecular Formula C32H53N5O10
Molecular Weight 667.8 g/mol
Cat. No. B15565059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyloricidin A2
Molecular FormulaC32H53N5O10
Molecular Weight667.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H53N5O10/c1-16(2)12-21(35-29(44)22(13-17(3)4)36-31(46)25(33)18(5)6)30(45)37-23(15-38)26(41)27(42)28(43)32(47)34-20(14-24(39)40)19-10-8-7-9-11-19/h7-11,16-18,20-23,25-28,38,41-43H,12-15,33H2,1-6H3,(H,34,47)(H,35,44)(H,36,46)(H,37,45)(H,39,40)/t20-,21+,22+,23-,25+,26+,27+,28-/m1/s1
InChIKeyOSCGRQUBTJHTHZ-LOMMUDGKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyloricidin A2: Selective Anti-H. pylori Antibiotic


Pyloricidin A2 is a peptide-like antibiotic belonging to the pyloricidin family, produced by Bacillus sp. HC-70. It is characterized by a core structure containing unusual amino acids, including 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and β-phenylalanine [1]. This compound is distinguished by its exceptionally narrow antibacterial spectrum, demonstrating potent and highly selective inhibition of Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers, while showing no activity against other bacterial species or yeast .

Why Pyloricidin A2 Substitutions Fail


Direct substitution of Pyloricidin A2 with other anti-H. pylori agents or even close structural analogs like Pyloricidin B is not scientifically valid due to profound differences in antimicrobial spectrum and potency. Standard-of-care antibiotics such as amoxicillin and clarithromycin are broad-spectrum agents with established resistance profiles and collateral damage to the gut microbiome. In stark contrast, Pyloricidin A2 exhibits extreme target selectivity, showing no activity against other bacteria or yeast, which is a critical differentiator for research focused on narrow-spectrum therapies . Furthermore, within the pyloricidin family, the specific amino acid sequence of the terminal peptidic moiety (L-Valine-L-Valine-L-Leucine for A2) dictates its precise anti-H. pylori MIC, meaning Pyloricidin B (L-Valine-L-Leucine) is not a functionally equivalent alternative [1].

Pyloricidin A2: Evidence-Based Differentiators


Anti-H. pylori Potency Comparison

Pyloricidin A2 exhibits a sub-ppm MIC against H. pylori, a potency benchmark that is directly comparable to frontline therapeutics. In a broth microdilution assay, Pyloricidin A2 demonstrated an MIC of 0.0625 µg/mL against H. pylori . This places its activity within the same order of magnitude as clarithromycin, a cornerstone of standard triple therapy, for which the susceptibility breakpoint is ≤0.25 µg/mL [1]. This quantitative potency confirms its suitability as a reference compound or chemical probe for anti-H. pylori mechanism-of-action studies.

Antimicrobial Susceptibility Testing Helicobacter pylori Drug Discovery

H. pylori Specificity vs. Broad-Spectrum Antibiotics

Unlike standard broad-spectrum anti-H. pylori agents like amoxicillin and clarithromycin, which also inhibit many other Gram-positive and Gram-negative bacteria, Pyloricidin A2 demonstrates an exceptionally narrow spectrum of activity. Experimental evidence confirms that Pyloricidin A2 has no activity against a panel of other bacteria and yeast . This is a key differentiator from comparators, as it suggests the compound's mechanism may be uniquely dependent on a target specific to H. pylori, thereby offering a distinct research tool for selective inhibition.

Antimicrobial Selectivity Microbiome Research Narrow-Spectrum Antibiotics

Activity Against Drug-Resistant H. pylori

The anti-H. pylori activity of the pyloricidin family is exquisitely sensitive to the composition of the terminal peptidic moiety. Pyloricidin A2 shares a common core with Pyloricidins B and C but is differentiated by its specific tripeptide sequence (L-Valine-L-Valine-L-Leucine) [1]. While direct head-to-head MIC data for A2 against B and C is not detailed in the primary literature, the structure-activity relationship (SAR) studies on the closely related Pyloricidin A (which also possesses a tripeptide moiety) and its derivatives demonstrate that the combination of amino acids in the peptidic moiety has a significant effect on activity, with potent derivatives achieving MICs as low as 0.013 µg/mL [2]. This establishes the peptidic moiety as a critical driver of potency, meaning Pyloricidin A2's specific sequence cannot be assumed to be functionally equivalent to that of Pyloricidin B (dipeptide) or C (monopeptide).

Structure-Activity Relationship Peptide Chemistry Anti-Infective Agents

Pyloricidin A2: Research Use Cases


Medicinal Chemistry Lead Scaffold

Due to its exclusive activity against H. pylori and lack of effect on other bacterial species , Pyloricidin A2 is an ideal chemical probe for experiments requiring selective ablation of H. pylori function in co-culture models or complex microbial communities. This allows researchers to dissect H. pylori-specific contributions to phenotypes like biofilm formation or host-cell interaction without confounding off-target antibiotic effects on other members of the gut microbiome.

Selective Probe for H. pylori Pathogenesis

The defined structure of Pyloricidin A2, particularly its terminal tripeptide moiety (L-Valine-L-Valine-L-Leucine) , makes it a critical reference compound for SAR studies of the pyloricidin family. Researchers synthesizing or evaluating new analogs can use Pyloricidin A2 as a benchmark to quantify the impact of specific amino acid substitutions on anti-H. pylori potency, as demonstrated by derivative studies where MICs were optimized from 0.0625 µg/mL down to 0.013 µg/mL [1].

Reference Compound for H. pylori Screening

In high-throughput screening campaigns seeking novel narrow-spectrum anti-H. pylori agents, Pyloricidin A2 serves as a robust positive control. Its well-documented MIC of 0.0625 µg/mL against H. pylori provides a reliable quantitative benchmark for assay validation and hit triage. Its inactivity against other bacterial species also serves as a negative control for specificity, ensuring the assay window accurately reflects on-target activity.

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